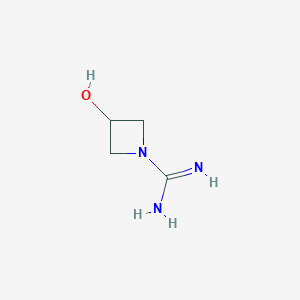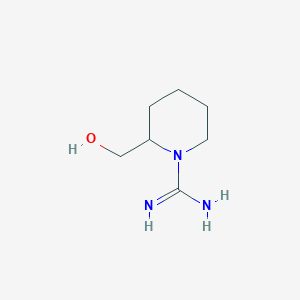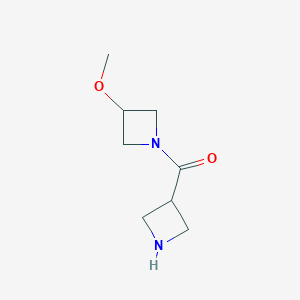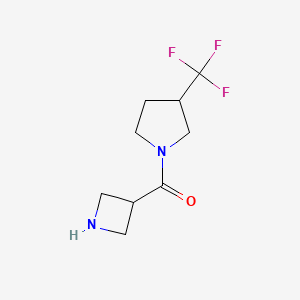
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone
概要
説明
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a synthetic organic compound that features both azetidine and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The presence of a trifluoromethyl group further enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development.
作用機序
Target of action
Azetidines and pyrrolidines are classes of compounds that are often used in drug discovery due to their ability to interact with a variety of biological targets. They can bind to multiple receptors, which can be beneficial in the development of new therapeutic agents .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Generally, azetidines and pyrrolidines can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Azetidines and pyrrolidines have been found in many important synthetic drug molecules, indicating that they can influence a wide range of biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. For instance, the presence of the azetidine or pyrrolidine ring can influence the compound’s pharmacokinetic profile .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of azetidines and pyrrolidines can be affected by the pH of the environment .
生化学分析
Biochemical Properties
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function, which in turn affects various biochemical pathways. The compound’s ability to modulate gene expression is also noteworthy, as it can lead to significant changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has also been associated with changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and pyrrolidine precursors. One common method involves the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
類似化合物との比較
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Uniqueness: Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is unique due to the combination of azetidine and pyrrolidine rings with a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGQTXQJZLBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


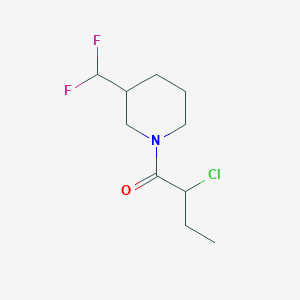
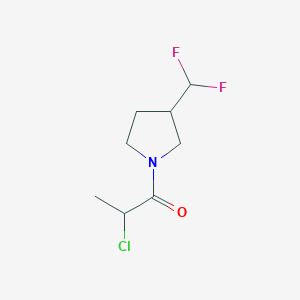

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
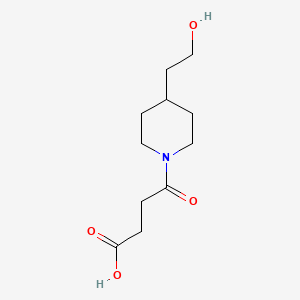
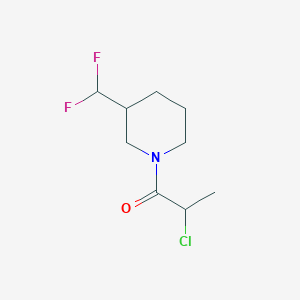
![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
